(2S,4R)-2-(Trifluoromethyl)piperidin-4-amine
Description
(2S,4R)-2-(Trifluoromethyl)piperidin-4-amine: is a chiral compound with a piperidine ring substituted with a trifluoromethyl group at the 2-position and an amine group at the 4-position
Properties
Molecular Formula |
C6H11F3N2 |
|---|---|
Molecular Weight |
168.16 g/mol |
IUPAC Name |
(2S,4R)-2-(trifluoromethyl)piperidin-4-amine |
InChI |
InChI=1S/C6H11F3N2/c7-6(8,9)5-3-4(10)1-2-11-5/h4-5,11H,1-3,10H2/t4-,5+/m1/s1 |
InChI Key |
PCKHPKOYZRMWHW-UHNVWZDZSA-N |
Isomeric SMILES |
C1CN[C@@H](C[C@@H]1N)C(F)(F)F |
Canonical SMILES |
C1CNC(CC1N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-2-(Trifluoromethyl)piperidin-4-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under conditions that promote nucleophilic substitution.
Formation of the Amine Group: The amine group at the 4-position can be introduced through reductive amination or other suitable amination reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as organolithium or Grignard reagents.
Major Products:
Oxidation Products: Oxides or imines.
Reduction Products: Methyl derivatives.
Substitution Products: Various substituted piperidines.
Scientific Research Applications
(2S,4R)-2-(Trifluoromethyl)piperidin-4-amine is a chiral compound featuring a piperidine ring with a trifluoromethyl group at the 2-position and an amine group at the 4-position. This compound is utilized across various scientific disciplines due to its unique chemical properties. The trifluoromethyl group enhances binding affinity and selectivity, while the amine group participates in hydrogen bonding.
Applications in Chemistry
(Building Block and Chiral Catalyst): this compound serves as a building block in synthesizing complex molecules. It is also employed as a chiral catalyst or ligand in asymmetric synthesis.
Applications in Biology
(Enzyme Inhibitor): This compound is investigated for its potential as an enzyme inhibitor in biochemical studies.
Applications in Medicine
(Drug Development): this compound is explored as a pharmacophore in drug development, particularly in designing novel therapeutics. For instance, substituted pyrrolidine rings, including trans-(2S,4R)-pyrrolidine, are identified as key dopaminergic moieties in developing dual-target mu opioid receptor (MOR) agonist/dopamine D3 receptor (D3R) antagonists . The presence of a hydroxyl group with the trans-(2S,4R) stereochemistry around the pyrrolidine ring reduces lipophilicity, which is beneficial in drug design .
Applications in Industry
(Material Science): This compound is utilized in developing new materials with specific properties.
Piperidine Derivatives in Research
Mechanism of Action
The mechanism of action of (2S,4R)-2-(Trifluoromethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the amine group can participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- (2S,4R)-2-(Methyl)piperidin-4-amine
- (2S,4R)-2-(Ethyl)piperidin-4-amine
- (2S,4R)-2-(Fluoromethyl)piperidin-4-amine
Comparison:
- Uniqueness: The trifluoromethyl group in (2S,4R)-2-(Trifluoromethyl)piperidin-4-amine imparts unique electronic and steric properties, making it distinct from other similar compounds.
- Binding Affinity: The trifluoromethyl group can enhance binding affinity to molecular targets compared to methyl or ethyl groups.
- Chemical Stability: The trifluoromethyl group can increase the chemical stability of the compound under various conditions.
Biological Activity
(2S,4R)-2-(Trifluoromethyl)piperidin-4-amine is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a piperidine ring with a trifluoromethyl group at the 2-position and an amino group at the 4-position. The incorporation of fluorine atoms is known to enhance lipophilicity and metabolic stability, which can lead to improved bioavailability and potency.
Antiviral Activity
Recent studies have explored the antiviral properties of piperidine derivatives, including those similar to this compound. For instance, compounds targeting HIV entry mechanisms have demonstrated that modifications in the piperidine structure can enhance binding affinity to viral proteins such as gp120 and gp41 .
Antimalarial Potential
Research has indicated that certain piperidine derivatives exhibit promising activity against Plasmodium falciparum, the causative agent of malaria. A study highlighted the development of imidazopyridine derivatives with structural similarities to piperidines, showcasing their efficacy in reducing parasitic load in vivo .
Study 1: Antiviral Efficacy
In a systematic investigation, derivatives of piperidine were synthesized and tested for their ability to inhibit HIV entry. The study found that specific modifications in the piperidine ring structure led to enhanced antiviral activity. Notably, compounds with a trifluoromethyl substitution showed improved interactions with key viral proteins, leading to a significant reduction in viral infectivity .
Study 2: Antimalarial Activity
A series of piperidine analogs were evaluated for their antimalarial efficacy against multidrug-resistant strains of P. falciparum. One particular compound demonstrated a strong in vitro activity profile, translating into significant in vivo efficacy in mouse models. The study emphasized the importance of structural modifications in enhancing therapeutic outcomes .
Data Table: Biological Activities of Piperidine Derivatives
Therapeutic Implications
The biological activities exhibited by this compound suggest potential applications in antiviral and antimalarial therapies. Its ability to interact with critical molecular targets makes it a candidate for further development in drug discovery programs aimed at combating resistant strains of viruses and parasites.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
